Cas no 14941-53-8 (Benzene-1,2,4-d3)
Benzene-1,2,4-d3 Chemical and Physical Properties
Names and Identifiers
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- Benzene-1,2,4-d3
- 1,2,4-Trichlor-3,5,6-trimethylbenzol
- 1,2,4-Trichlor-3,5,6-trimethyl-benzol
- 1,2,4-trichloro-3,5,6-trimethyl-benzene
- 1,2,4-trichlorotrimethylbenzene
- 1,2,4-trideuterio-benzene
- 1,2,4-Trideuteriobenzol
- 1,2,4-Trideuterio-benzol
- 1,2,4-Trideuterobenzol
- 1,2,5-Trideuterobenzol
- 1,2,5-trimethyl-3,4,6-trichlorobenzene
- 2,3,5-Trichlor-pseudocumol
- 3,5,6-Trichlor-1,2,4-trimethyl-benzol
- Benzene, 1,2,4-trichloro-3,5,6-trimethyl-
- CTK0G7837
- D98805
- AKOS015910486
- 14941-53-8
- 1,2,4-Trideuteriobenzene
- Benzene-d3-1
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- Inchi: 1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D
- InChI Key: UHOVQNZJYSORNB-FYFKOAPZSA-N
- SMILES: C1([2H])C=C([2H])C=CC=1[2H]
Computed Properties
- Exact Mass: 84.0846
- Monoisotopic Mass: 81.0657804292g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 15.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene-1,2,4-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B185284-2.5mg |
Benzene-1,2,4-d3 |
14941-53-8 | 2.5mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B185284-5mg |
Benzene-1,2,4-d3 |
14941-53-8 | 5mg |
$ 81.00 | 2023-04-19 | ||
| TRC | B185284-25mg |
Benzene-1,2,4-d3 |
14941-53-8 | 25mg |
$ 196.00 | 2023-04-19 | ||
| A2B Chem LLC | AE80812-250mg |
BENZENE-1,2,4-D3 |
14941-53-8 | 250mg |
$892.00 | 2024-04-20 |
Benzene-1,2,4-d3 Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Benzene-1,2,4-d3
Introduction to Benzene-1,2,4-d3: Applications and Research Insights
The compound with the CAS number 14941-53-8, known as Benzene-1,2,4-d3, is a deuterated derivative of benzene that has garnered significant attention in the field of chemical and pharmaceutical research. This trideuterated benzene variant is particularly valued for its use in spectroscopic studies and as a research tool in organic synthesis. The introduction of deuterium atoms into the benzene ring modifies its physical and chemical properties, making it an excellent candidate for various scientific applications.
In recent years, the demand for isotopically labeled compounds has surged due to their utility in enhancing the sensitivity and specificity of analytical techniques. Benzene-1,2,4-d3 is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where the presence of deuterium atoms provides a clear distinction between the labeled compound and other organic molecules. This property is crucial for structural elucidation and dynamic studies in complex molecular systems.
The use of Benzene-1,2,4-d3 in pharmaceutical research has also been extensively explored. Its incorporation into drug candidates allows researchers to study metabolic pathways and drug interactions without interference from natural isotopes. This has led to significant advancements in understanding how drugs are processed within the body, thereby accelerating the drug discovery pipeline. For instance, studies have shown that deuterated benzene derivatives can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, offering insights into potential therapeutic benefits.
Moreover, the chemical stability of Benzene-1,2,4-d3 makes it an ideal candidate for long-term storage and repeated use in laboratory settings. This stability is particularly important for large-scale experiments that require consistent compound quality over extended periods. The compound's resistance to degradation also ensures that experimental results remain reliable and reproducible.
Recent research has highlighted the role of Benzene-1,2,4-d3 in the development of new synthetic methodologies. For example, its use as a starting material in cross-coupling reactions has enabled the synthesis of novel heterocyclic compounds with potential biological activities. These reactions often benefit from the enhanced selectivity provided by deuterium labeling, reducing unwanted side products and improving overall yield.
The environmental impact of using isotopically labeled compounds like Benzene-1,2,4-d3 is also a consideration in modern research practices. Deuterated compounds are generally non-toxic and do not pose significant environmental risks upon release. This aligns with the growing emphasis on sustainable chemistry practices that minimize waste and ecological impact.
In conclusion, Benzene-1,2,4-d3 (CAS number 14941-53-8) is a versatile and valuable compound in chemical and pharmaceutical research. Its applications span from spectroscopic studies to drug development, underscoring its importance in advancing scientific knowledge and innovation. As research continues to evolve, the utility of isotopically labeled compounds like this one is expected to expand further, opening new avenues for exploration and discovery.
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